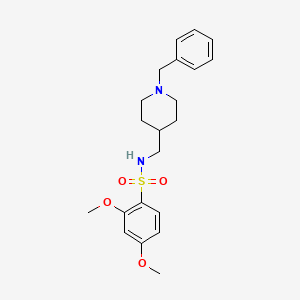
N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzylpiperidine, which is a class of compounds that often have pharmaceutical applications . Benzylpiperidine derivatives are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction . The crystal structure is often monoclinic Cc with unit cell parameters .Chemical Reactions Analysis
Piperidine derivatives have been the subject of extensive research, with a focus on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques like NMR spectroscopy and single-crystal X-ray diffraction .科学的研究の応用
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, including N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide derivatives, has shown their potential in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit varying degrees of interaction with DNA, which is influenced by the sulfonamide derivative. Such interactions have significant implications for their genotoxicity and anticancer properties, with specific complexes demonstrating potent antiproliferative activity against human tumor cells, such as colon adenocarcinoma and leukemia T lymphocytes, primarily through apoptosis. The effectiveness of these compounds in DNA cleavage and their antiproliferative capacity highlights their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).
Antibacterial and Anti-inflammatory Properties
Sulfonamide derivatives, including those similar to N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide, have been synthesized and studied for their potential antibacterial properties and lipoxygenase inhibitory activity. These compounds have shown promising results in inhibiting various bacterial strains, indicating their potential as therapeutic agents for bacterial infections. Furthermore, their inhibition of lipoxygenase suggests a possible role in treating inflammatory conditions, providing a dual function that could be beneficial in the development of new pharmaceuticals (Abbasi et al., 2017).
Hypoxia Inducible Factor-1 Pathway Inhibition in Cancer Therapy
Research into the structure-activity relationships of arylsulfonamide analogs, similar to N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide, has identified their potential as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator in tumor growth and cancer progression. These findings suggest that modifications to the sulfonamide derivatives can enhance their pharmacological properties, making them viable candidates for cancer therapy, particularly in targeting the HIF-1 pathway to inhibit tumor growth (Mun et al., 2012).
将来の方向性
作用機序
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
It is known to interact with its target, acetylcholinesterase, and potentially inhibit its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Biochemical Pathways
The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway. By inhibiting the breakdown of acetylcholine, it can enhance the signaling in this pathway . The downstream effects of this could include increased muscle contraction, enhanced memory and learning, and potentially other effects depending on the specific location of the cholinergic neurons.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and overall pharmacological effect.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on its interaction with Acetylcholinesterase and the resulting changes in acetylcholine concentrations. Potential effects could include enhanced neuronal signaling, increased muscle contraction, and improved memory and learning .
Action Environment
The action, efficacy, and stability of N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide could be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and potentially other factors. Specific information about how these factors might influence the compound’s action is currently unavailable .
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-26-19-8-9-21(20(14-19)27-2)28(24,25)22-15-17-10-12-23(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,22H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBPNRSJFQAMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

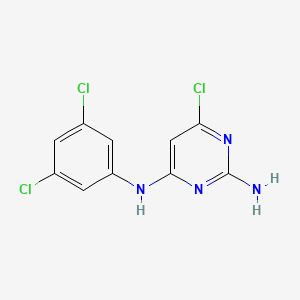
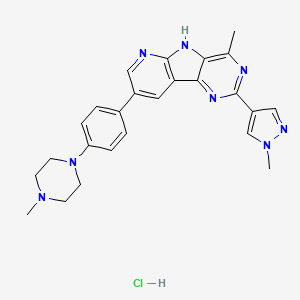
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)
![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2853851.png)
![2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2853852.png)
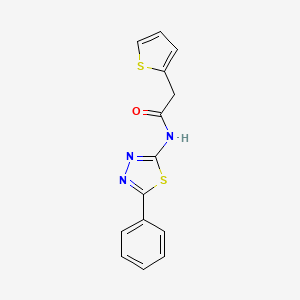
![1-Deoxy-1-[methyl([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B2853855.png)

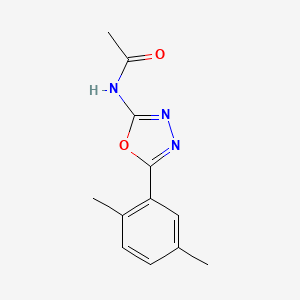

![3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853863.png)
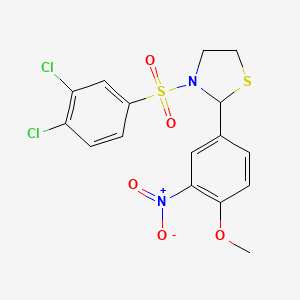
![2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2853866.png)
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B2853867.png)